molecular formula C19H31NO6 B5213195 N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine;oxalic acid

N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine;oxalic acid

Cat. No.: B5213195
M. Wt: 369.5 g/mol
InChI Key: PKIDVYYCKOVSQG-UHFFFAOYSA-N
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Description

N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine;oxalic acid is a complex organic compound with a unique structure that combines phenoxy, ethyl, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine typically involves multiple steps. One common method includes the reaction of 2,6-di(propan-2-yl)phenol with ethylene oxide to form 2-[2,6-di(propan-2-yl)phenoxy]ethanol. This intermediate is then reacted with methoxyethanamine under controlled conditions to yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-di(propan-2-yl)phenol: A precursor in the synthesis of the compound.

    Methoxyethanamine: Another precursor used in the synthesis.

    2-[2,6-di(propan-2-yl)phenoxy]ethanol: An intermediate in the synthetic route.

Uniqueness

N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[2,6-di(propan-2-yl)phenoxy]ethyl]-2-methoxyethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.C2H2O4/c1-13(2)15-7-6-8-16(14(3)4)17(15)20-12-10-18-9-11-19-5;3-1(4)2(5)6/h6-8,13-14,18H,9-12H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIDVYYCKOVSQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCCNCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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